1-(4-chlorophenyl)-1H-pyrazol-5-ol
Description
Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Heterocyclic Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that can be readily modified to interact with a wide range of biological targets. researchgate.netnih.gov This adaptability has led to the development of a vast number of pyrazole-containing drugs with diverse therapeutic applications. researchgate.netnih.gov
The significance of the pyrazole scaffold is underscored by its presence in several FDA-approved drugs, including: researchgate.netnih.gov
Celecoxib: An anti-inflammatory drug. researchgate.net
Apixaban: An anticoagulant. researchgate.net
Rimonabant: An anti-obesity agent. researchgate.net
Sildenafil (Viagra): Used to treat erectile dysfunction. researchgate.nettandfonline.com
Crizotinib and Ruxolitinib: Anticancer agents. nih.govglobalresearchonline.net
The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antiviral properties, among others. nih.govnih.govglobalresearchonline.netmdpi.comglobalresearchonline.net This wide range of bioactivity stems from the pyrazole ring's unique electronic properties and its ability to participate in various intermolecular interactions, such as hydrogen bonding. nih.gov
In the broader field of heterocyclic chemistry, pyrazoles are highly valued for their utility as synthetic intermediates. mdpi.comnumberanalytics.com The pyrazole ring can be readily functionalized at various positions, allowing chemists to construct complex molecular architectures. mdpi.com This synthetic tractability has made pyrazoles essential tools in the creation of agrochemicals, dyes, and advanced materials. nih.govnumberanalytics.com
Overview of 1-(4-chlorophenyl)-1H-pyrazol-5-ol as a Core Structure and its Related Structural Motifs
The compound this compound, also known by synonyms such as 1-(4-chlorophenyl)-3-hydroxypyrazole, is a specific pyrazole derivative that serves as a crucial starting material and core structure for a variety of other compounds. chemicalbook.comsigmaaldrich.com Its chemical formula is C9H7ClN2O and it has a molecular weight of 194.62 g/mol . chemicalbook.com The structure features a pyrazole ring substituted with a 4-chlorophenyl group at the 1-position and a hydroxyl group at the 5-position. This particular arrangement of substituents imparts specific chemical reactivity and biological activity to the molecule and its derivatives.
The pyrazolone (B3327878) motif, a key feature of this compound, is a prominent structural element in many biologically active compounds. researchgate.netnih.gov Acylpyrazolones, for instance, are a class of β-diketones that exhibit a wide range of biological activities and are of significant interest to medicinal chemists. researchgate.net The electrophilic substitution at the C-4 position of the pyrazolone ring is a common and effective method for creating new derivatives with diverse functionalities. nih.gov
Furthermore, the this compound core is utilized in the synthesis of various other heterocyclic systems and compounds with important applications. For example, it is a building block for creating antifungal agents and has been used in the preparation of haptens for generating antibodies. chemicalbook.com The crystal structure of related compounds, such as 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, has been studied to understand the three-dimensional arrangement of the atoms and the intermolecular interactions that govern their solid-state properties. researchgate.netnih.gov
Historical Context and Recent Advancements in Pyrazole Research
The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first used the term "pyrazole". mdpi.com Shortly after, in 1889, Edward Buchner achieved the first synthesis of pyrazole itself. mdpi.com One of the earliest and most well-known methods for synthesizing substituted pyrazoles is the Knorr synthesis, which involves the condensation of β-diketones with hydrazines. nih.govnumberanalytics.com
Over the past century, research into pyrazoles has expanded exponentially, driven by the continuous discovery of new applications and the development of more efficient synthetic methods. researchgate.net Modern advancements have focused on creating more sustainable and efficient synthetic protocols. These include the use of microwave irradiation, ultrasound-assisted synthesis, and multicomponent reactions, which often lead to higher yields, shorter reaction times, and reduced solvent usage. mdpi.comresearchgate.net
Recent research continues to uncover novel pyrazole derivatives with potent biological activities. For example, new pyrazole-based compounds are being investigated as inhibitors of protein kinases for targeted cancer therapies, as well as for their potential as antibacterial and anti-inflammatory agents. nih.govnih.gov The ongoing exploration of the pyrazole scaffold's chemical space promises to yield even more innovative and impactful discoveries in the years to come. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEHPWOJSHFTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Chlorophenyl 1h Pyrazol 5 Ol and Its Derivatives
Conventional Synthetic Routes for Pyrazol-5-ols
Conventional methods for synthesizing the pyrazol-5-ol scaffold are well-established and broadly categorized into cyclization, condensation, and multi-component reactions. These techniques provide a versatile toolkit for accessing a wide array of pyrazole (B372694) derivatives.
Cyclization Reactions
Cyclization reactions are a fundamental approach to constructing the pyrazole ring. A prevalent method involves the condensation of β-ketoesters with hydrazine (B178648) derivatives. capes.gov.br For instance, the reaction of ethyl acetoacetate (B1235776) with a substituted hydrazine is a classic route to pyrazol-5-ones. capes.gov.br The initial step is the formation of a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazole ring.
Another strategy involves the cyclization of α-acylated esters. These esters can be prepared by the acylation of β-keto esters like ethyl acetoacetate, ethyl cyanoacetate, or diethyl malonate. capes.gov.br The subsequent cyclocondensation with hydrazine furnishes the pyrazolin-5-one core. capes.gov.br Furthermore, tandem cyclization/oxidative halogenation reactions have been developed to synthesize functionalized pyrazolo[1,5-a]pyrimidines from aminopyrazoles and enaminones in an aqueous medium. nih.gov
| Starting Materials | Reagents | Product | Key Features |
| β-Ketoesters | Hydrazine derivatives | Pyrazol-5-ones | Fundamental and widely used method. capes.gov.br |
| α-Acylated esters | Hydrazine | Pyrazolin-5-ones | Versatile route starting from various β-keto esters. capes.gov.br |
| Aminopyrazoles, Enaminones | K₂S₂O₈, NaX (X=I, Br, Cl) | 3-Halo-pyrazolo[1,5-a]pyrimidines | One-step tandem cyclization and halogenation in water. nih.gov |
| 4-chlorophenyl hydrazine, Methyl acrylate | Base | 1-(4-chlorophenyl)pyrazolidin-3-one | Solvent-free synthesis using a ball mill. researchgate.net |
Condensation Reactions (e.g., Knoevenagel Condensations)
Knoevenagel condensation is a powerful tool in pyrazole chemistry, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, followed by cyclization. wikipedia.org This reaction is often catalyzed by a weak base. wikipedia.org For instance, the condensation of pyrazole aldehydes with active methylene compounds like malononitrile (B47326) can be achieved using ammonium (B1175870) carbonate as a mild and efficient catalyst in an aqueous medium at room temperature under sonication. researchgate.net
The Knoevenagel condensation can also be followed by a Michael addition in a tandem sequence. A notable example is the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) from the reaction of two equivalents of a pyrazol-5-one with an aromatic aldehyde. nih.govresearchgate.net This reaction proceeds through an initial Knoevenagel condensation to form an enone, which then undergoes a Michael addition with a second pyrazol-5-one molecule. nih.govnih.gov
| Reactants | Catalyst/Conditions | Product | Key Features |
| Pyrazole aldehydes, Malononitrile | Ammonium carbonate, Aqueous media, Sonication | Substituted alkenes | Green and expeditious method. researchgate.net |
| 2-Methoxybenzaldehyde, Thiobarbituric acid | Piperidine (B6355638), Ethanol (B145695) | Enone | Formation of a charge-transfer complex. |
| Pyrazol-5-one, Aromatic aldehydes | Various catalysts (e.g., sodium acetate) | 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) | Tandem Knoevenagel-Michael reaction. nih.govnih.gov |
Multi-component Reactions
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives in a single step. nih.govacs.org These reactions combine three or more starting materials to form a product that contains the essential parts of all the reactants. nih.gov
A common MCR for pyrazole synthesis involves the reaction of a hydrazine, a β-ketoester, and an aldehyde. ekb.eg For example, the one-pot reaction of hydrazine hydrate, ethyl acetoacetate, and various aldehydes in ethanol with a catalytic amount of piperidine can afford aminopyrazole derivatives. ekb.eg Another example is the synthesis of bis(pyrazol-5-ol) derivatives through a pseudo-five-component reaction of arylhydrazines, acetylenedicarboxylates, and an aromatic aldehyde, which can be catalyzed by CeO₂ nanoparticles. nih.gov This reaction proceeds through a cycloaddition-Knoevenagel-Michael reaction sequence. nih.gov
| Components | Catalyst/Conditions | Product | Key Features |
| Hydrazine hydrate, Ethyl acetoacetate, Aldehydes | Piperidine, Ethanol | Aminopyrazole derivatives | One-pot pseudo three-component reaction. ekb.eg |
| Arylhydrazines, Acetylenedicarboxylates, Aromatic aldehydes | CeO₂ nanoparticles | Bis(pyrazol-5-ol) derivatives | Pseudo-five-component reaction. nih.gov |
| Ethyl acetoacetate, Hydrazines, Imidazole | Aqueous media | Pyrazole compounds | Green synthetic approach. acs.org |
| Phenylhydrazines, Ethyl acetoacetate, Aromatic aldehydes | Pd(0)-guanidine@MCM-41 | 4,4′-(Arylmethylene)-bis(1H-pyrazol-5-ols) | Pseudo-five-component reaction with a nanocatalyst. nih.gov |
Novel and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of greener and more sustainable methods for the synthesis of pyrazole derivatives. nih.govresearchgate.net These novel approaches focus on the use of environmentally benign catalysts, alternative energy sources, and non-conventional reaction conditions to improve efficiency and reduce environmental impact.
Catalyst-Mediated Syntheses (e.g., Cerium Salts)
The use of catalysts, particularly those that are environmentally friendly, is a key aspect of green chemistry. jetir.org Cerium salts, for instance, have emerged as effective catalysts in pyrazole synthesis. Cerium(IV) ammonium nitrate (B79036) (CAN) has been utilized to catalyze the regioselective tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones to produce pyrazole derivatives in moderate to excellent yields under mild, aqueous conditions. rsc.orgresearchgate.net Similarly, CeO₂ nanoparticles have been employed to catalyze the synthesis of bis(pyrazol-5-ol) derivatives via a pseudo-five-component reaction. nih.gov Other green catalysts, such as ammonium chloride, have also been used in Knorr pyrazole synthesis with ethanol as a renewable solvent. jetir.org
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Cerium(IV) ammonium nitrate (CAN) | Tandem oxidation and cyclization | Vicinal diols, Hydrazones | Mild conditions, Aqueous medium. rsc.orgresearchgate.net |
| CeO₂ nanoparticles | Pseudo-five-component reaction | Arylhydrazines, Acetylenedicarboxylates, Aromatic aldehydes | Efficient synthesis of bis(pyrazol-5-ols). nih.gov |
| Ammonium chloride | Knorr pyrazole synthesis | Hydrazine, β-Dicarbonyl compound | Green catalyst, Renewable solvent. jetir.org |
| Imidazole | Multi-component reaction | Ethyl acetoacetate, Hydrazines | Aqueous media, Facile method. acs.org |
Non-conventional Techniques (e.g., Microwave-Assisted, Ultrasonic Irradiation)
Non-conventional energy sources like microwave irradiation and ultrasonic irradiation have been increasingly adopted to accelerate organic reactions and improve yields. researchgate.netresearchgate.netdergipark.org.tr
Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times compared to conventional heating methods. dergipark.org.tru-szeged.hu For example, the Knorr cyclization of a β-ketoester with hydrazine derivatives under microwave irradiation has been shown to be much faster than conventional refluxing. u-szeged.hu Microwave-assisted synthesis has also been successfully applied to the one-pot synthesis of novel steroidal 17-exo-pyrazol-5′-ones and other pyrazole derivatives, often resulting in higher yields and shorter reaction times. dergipark.org.tru-szeged.hunih.gov
Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions under mild conditions. researchgate.netresearchgate.net The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) has been achieved through the condensation of arylaldehydes and 3-methyl-1-phenyl-5-pyrazolone under ultrasonic irradiation at room temperature, using an ionic liquid as a catalyst. researchgate.net This method offers excellent yields and a simple procedure. researchgate.net Similarly, the Knoevenagel condensation of pyrazole aldehydes with malononitrile has been successfully carried out under sonication in an aqueous medium. researchgate.net
| Technique | Reaction Type | Substrates | Key Advantages |
| Microwave Irradiation | Knorr cyclization | β-Ketoester, Hydrazine derivatives | Significantly reduced reaction times, improved yields. u-szeged.hu |
| Microwave Irradiation | One-pot synthesis | Steroidal β-ketoester, Hydrazines | Facile and efficient synthesis of novel pyrazol-5-ones. u-szeged.hu |
| Ultrasonic Irradiation | Condensation | Arylaldehydes, 3-Methyl-1-phenyl-5-pyrazolone | Excellent yields, simple procedure, mild conditions. researchgate.net |
| Ultrasonic Irradiation | Knoevenagel condensation | Pyrazole aldehydes, Malononitrile | Green, expeditious method in aqueous media. researchgate.net |
| Ball Mill | Michael addition | 4-Chlorophenyl hydrazine, Methyl acrylate | Solvent-free, easy method for intermediate synthesis. researchgate.net |
Visible Light-Promoted Methods
A green and sustainable approach for the synthesis of pyrazole derivatives involves the use of visible light as an energy source. This method has been successfully applied to the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). In a typical reaction, an aromatic aldehyde reacts with two equivalents of a 1-substituted-3-methyl-2-pyrazolin-5-one, such as 3-methyl-1-phenyl-2-pyrazoline-5-one, under visible light irradiation at room temperature. acs.org This catalyst-free protocol offers high functional group tolerance and provides the desired products in excellent yields. acs.org The reaction progress is monitored by thin-layer chromatography (TLC), observing the consumption of the starting materials and the appearance of the product. acs.org This methodology represents a cost-effective and environmentally friendly alternative for the synthesis of biologically active pyrazole compounds. acs.org
Derivatization Strategies for Structural Diversity and Bioactivity Enhancement
To explore the structure-activity relationships and enhance the biological properties of the 1-(4-chlorophenyl)-1H-pyrazol-5-ol scaffold, various derivatization strategies have been employed. These strategies focus on introducing a wide range of substituents at different positions of the pyrazole ring.
Introduction of Aromatic and Heterocyclic Substituents
The introduction of aromatic and heterocyclic moieties to the pyrazole core is a common strategy to modulate the biological activity of these compounds. For instance, a series of novel 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have been synthesized and further derivatized. These derivatizations include the formation of 4-substituted-1,2,4-triazolin-3-thiones, 2-substituted-1,3,4-thiadiazoles, and 2-substituted-1,3,4-oxadiazoles. nih.gov These modifications have led to the discovery of compounds with potent antitumor and anti-HCV activities. nih.gov
Another example of derivatization involves the synthesis of 1-(4-chlorophenyl)-4-phenyl-1H-pyrazol-5-amine, where a phenyl group is introduced at the C4-position of the pyrazole ring. This compound, with the empirical formula C₁₅H₁₂ClN₃, is a solid at room temperature. sigmaaldrich.com
Modifications at Pyrazole Ring Positions (e.g., N1, C3, C4, C5)
Modifications at various positions of the pyrazole ring are crucial for fine-tuning the physicochemical and biological properties of the derivatives. The N1 position is typically occupied by the 4-chlorophenyl group, which is a key feature of this class of compounds.
The C3 position can be functionalized with different groups. For example, in the case of 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the hydroxyl group at C3 is a key feature. bldpharm.com
The C4 position is a common site for substitution to enhance biological activity. For instance, the introduction of a hydroxyl group at C4 in 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs has been explored. nih.gov
The C5 position can also be modified. For example, 1-(4-chlorophenyl)-1H-pyrazol-5-amine features an amine group at this position. uni.lu The structural information for this compound includes a molecular formula of C₉H₈ClN₃. uni.lu
The following table summarizes some of the key derivatives of this compound and their structural features.
| Compound Name | N1-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Molecular Formula |
| 1-(4-chlorophenyl)-1H-pyrazol-3-ol bldpharm.com | 4-chlorophenyl | -OH | -H | -H | Not Specified |
| 1-(4-chlorophenyl)-4-phenyl-1H-pyrazol-5-amine sigmaaldrich.com | 4-chlorophenyl | -H | -phenyl | -NH₂ | C₁₅H₁₂ClN₃ |
| 1-(4-chlorophenyl)-1H-pyrazol-5-amine uni.lu | 4-chlorophenyl | -H | -H | -NH₂ | C₉H₈ClN₃ |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide nih.gov | 4-chlorophenyl | -C(O)NHNH₂ | -OH | -H | Not Specified |
Structural Elucidation and Tautomerism of 1 4 Chlorophenyl 1h Pyrazol 5 Ol
Spectroscopic Characterization Techniques
Spectroscopic techniques are crucial for elucidating the structure of 1-(4-chlorophenyl)-1H-pyrazol-5-ol. Nuclear Magnetic Resonance (NMR) spectroscopy helps in mapping the carbon and hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.
While a specific, publicly available NMR spectrum for this compound is not readily found in the reviewed literature, the expected chemical shifts can be inferred from data on closely related compounds. For instance, in related pyrazole (B372694) structures, the protons of the 4-chlorophenyl group typically appear as two doublets in the aromatic region of the ¹H NMR spectrum, a pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrazole ring would also have distinct chemical shifts.
In the ¹³C NMR spectrum, the carbon atoms of the 4-chlorophenyl group would show four distinct signals. The carbon atom attached to the chlorine would have its chemical shift influenced by the halogen's electronegativity. The carbons of the pyrazole ring are also expected in the aromatic region, with the carbon bearing the hydroxyl group (C5) showing a characteristic downfield shift. The presence and position of tautomeric equilibrium would significantly influence the observed chemical shifts of the pyrazole ring atoms. For example, in the pyrazol-5(4H)-one tautomer, the C5 carbon would be a carbonyl carbon with a chemical shift significantly further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Moiety
| Proton | Predicted Chemical Shift (ppm) |
| Pyrazole H | Varies depending on tautomer |
| Chlorophenyl H (ortho to N) | 7.5 - 7.7 |
| Chlorophenyl H (meta to N) | 7.3 - 7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Moiety
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrazole C3 | ~140-155 |
| Pyrazole C4 | ~95-110 |
| Pyrazole C5 (as C-OH) | ~155-165 |
| Pyrazole C5 (as C=O) | >170 |
| Chlorophenyl C (ipso) | ~135-140 |
| Chlorophenyl C (ortho to N) | ~120-125 |
| Chlorophenyl C (meta to N) | ~128-130 |
| Chlorophenyl C (para to N) | ~130-135 |
The IR spectrum of this compound is particularly informative regarding its tautomeric forms. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the pyrazol-5-ol tautomer. Conversely, a strong absorption band in the region of 1650-1720 cm⁻¹ would be characteristic of the C=O stretching vibration of the pyrazol-5(4H)-one tautomer.
Other expected characteristic absorption bands would include C-H stretching vibrations for the aromatic and pyrazole rings around 3000-3100 cm⁻¹, C=C and C=N stretching vibrations within the rings in the 1400-1600 cm⁻¹ region, and a C-Cl stretching vibration typically observed in the 1000-1100 cm⁻¹ range. Studies on similar pyrazoline structures have shown C=N stretching absorptions around 1600 cm⁻¹. nih.gov
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₉H₇ClN₂O, which corresponds to a molecular weight of approximately 194.62 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 194 and an (M+2)⁺ peak of about one-third the intensity, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
While specific fragmentation data for this compound is not available, predicted data for a similar compound, 1-(4-chlorophenyl)-1H-pyrazol-5-amine, shows a predicted (M+H)⁺ peak at m/z 194.04796. uni.lu General fragmentation patterns for pyrazoles often involve the cleavage of the pyrazole ring and loss of small molecules like HCN or N₂.
X-ray Diffraction Crystallography for Solid-State Structures
X-ray diffraction crystallography provides unambiguous proof of the solid-state structure of a compound. While the crystal structure for this compound itself is not described in the searched literature, data for the closely related isomer, 1-(4-chlorophenyl)-1H-pyrazol-3-ol, and a tautomeric form of a related compound, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, are available and offer significant insights.
For 1-(4-chlorophenyl)-1H-pyrazol-3-ol, the crystal structure reveals a monoclinic system with the space group P2₁/c. nih.gov In the solid state, this isomer forms inversion dimers linked by pairs of O-H···N hydrogen bonds. nih.gov The dihedral angle between the phenyl and pyrazole rings is reported to be 11.0 (2)°. nih.gov
The crystal structure of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one also crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net In this structure, the molecules are linked by C-H···O and weak C-H···π interactions. researchgate.net The presence of the pyrazolone (B3327878) form in the solid state for this related compound strongly supports the existence of this tautomer for this compound.
Table 3: Comparative Crystal Data for Related Pyrazole Structures
| Parameter | 1-(4-chlorophenyl)-1H-pyrazol-3-ol nih.gov | 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one researchgate.net |
| Formula | C₉H₇ClN₂O | C₁₅H₁₁ClN₂O |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 9.6461 (19) | 11.2593 (4) |
| b (Å) | 13.833 (3) | 12.1848 (4) |
| c (Å) | 6.5045 (13) | 9.5498 (3) |
| β (°) | 94.33 (3) | 103.053 (1) |
| V (ų) | 865.4 (3) | 1276.31 (7) |
| Z | 4 | 4 |
Tautomeric Equilibrium and Interconversion Studies
Pyrazol-5-ols are known to exist in a tautomeric equilibrium with their corresponding pyrazol-5(4H)-one and pyrazol-3(5H)-one forms. The position of this equilibrium is influenced by factors such as the substituents on the ring, the solvent, and the physical state (solid or solution).
Experimental studies, primarily using NMR spectroscopy, have shown that the tautomeric equilibrium of pyrazolones is highly dependent on the solvent. In nonpolar solvents, the OH-form (pyrazol-5-ol) is often favored, sometimes existing as hydrogen-bonded dimers. mdpi.com In more polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium can shift towards the NH-form (pyrazol-5(4H)-one). mdpi.comclockss.org
The existence of the pyrazol-5(4H)-one tautomer in the solid state for the related compound 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, as confirmed by X-ray crystallography, provides strong evidence for the accessibility of this tautomeric form. researchgate.net For this compound, it is expected that in solution, a dynamic equilibrium exists between the pyrazol-5-ol and pyrazol-5(4H)-one forms. Spectroscopic studies in different solvents would be necessary to quantify the ratio of these tautomers. The presence of the electron-withdrawing 4-chlorophenyl group at the N1 position will also influence the acidity of the protons involved in the tautomerism and thus the position of the equilibrium.
Computational Modeling of Tautomeric Forms (e.g., Quantum Mechanics)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the relative stabilities of pyrazolone tautomers. nih.govorientjchem.org These computational methods allow for the optimization of molecular geometries and the calculation of thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which are crucial for predicting the most stable tautomeric form in the gas phase and in various solvents. nih.govresearchgate.net
Research Findings from Analogous Compounds:
A 2024 study on two related compounds, 4-Acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one (PYR-I) and 1-(4-Chlorophenyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde (PYR-II), utilized DFT calculations to explore their keto-enol tautomerism. nih.gov The findings indicated that for PYR-I, the keto form is heavily favored, while for PYR-II, the enol form is more stable in all investigated environments. nih.gov This highlights the profound impact of substituents on the pyrazolone ring on tautomeric preference.
The general trend observed in many computational studies on 1-substituted pyrazolin-5-ones is that the CH tautomer often possesses the lowest ground state energy, followed by the NH and then the OH form. researchgate.net However, the presence of an aryl substituent at the N-1 position, as in the case of this compound, generally favors the NH and OH tautomers. researchgate.net
For instance, theoretical studies on 1-phenyl-3-methyl-pyrazol-5-one using ab initio methods have been conducted to understand the tautomeric equilibrium. researchgate.net These calculations, along with experimental data, help in elucidating the predominant forms in different media. In nonpolar solvents, some 1-phenylpyrazolone derivatives exist predominantly as dimers of the 1H-pyrazol-3-ol form, while in polar solvents like DMSO, they are present as monomers. mdpi.com
The stability of the tautomers is also significantly affected by the solvent. Polar solvents can stabilize more polar tautomers through intermolecular interactions, such as hydrogen bonding. orientjchem.org Computational models often incorporate solvent effects using approaches like the Polarizable Continuum Model (PCM) to provide a more accurate prediction of tautomeric equilibria in solution.
Illustrative Data from a Related Compound:
To illustrate the type of data generated in these computational studies, the following table presents the calculated thermodynamic parameters for the keto-enol tautomerism of a related compound, 3-phenyl-2,4-pentanedione (B1582117), from a DFT study. orientjchem.org This data demonstrates how the relative stability of tautomers is quantified.
| Parameter | Gas Phase | Cyclohexane | Carbon Tetrachloride | Methanol | Water |
| ΔE (kcal/mol) | -17.89 | -17.34 | -17.27 | -16.55 | -16.50 |
| ΔH (kcal/mol) | -17.16 | -16.63 | -16.55 | -15.82 | -15.77 |
| ΔG (kcal/mol) | -17.21 | -16.69 | -16.61 | -15.88 | -15.83 |
| Table 1: Calculated relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) for the enol form relative to the keto form of 3-phenyl-2,4-pentanedione at 298.15 K. Data sourced from a computational study using DFT methods. orientjchem.org |
The negative values for ΔE, ΔH, and ΔG in the table indicate that the keto form is more stable than the enol form for this particular compound in all environments tested. orientjchem.org Similar calculations for this compound would be necessary to definitively determine the relative stabilities of its OH, NH, and CH tautomers.
Computational Chemistry and Theoretical Studies on 1 4 Chlorophenyl 1h Pyrazol 5 Ol Analogues
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular systems. These calculations provide fundamental information about molecular geometry, electronic distribution, and spectroscopic properties, which are crucial for understanding the intrinsic nature of 1-(4-chlorophenyl)-1H-pyrazol-5-ol and its derivatives.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. For pyrazole (B372694) derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been widely used to optimize molecular geometries and predict a range of molecular properties. researchgate.netinpressco.com
Studies on chlorophenyl-substituted pyrazolone (B3327878) derivatives have utilized DFT to reveal predominantly planar structures, with some deviations in the pyrazole group. bibliotekanauki.pl These calculations are crucial for understanding the three-dimensional arrangement of atoms, which in turn influences the molecule's interactions with biological targets. The optimized geometries obtained from DFT serve as the foundation for subsequent analyses, such as vibrational frequency calculations and the prediction of spectroscopic signatures (e.g., IR and NMR spectra). bibliotekanauki.plnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. bibliotekanauki.plnih.govschrodinger.com
For chlorophenyl-substituted pyrazolone derivatives, a smaller HOMO-LUMO gap is associated with higher chemical reactivity. bibliotekanauki.pl For instance, a derivative with a piperidin-4-one moiety was found to have a lower HOMO-LUMO gap of 4.344 eV, suggesting greater reactivity, which correlated with its enhanced biological activity. bibliotekanauki.pl In contrast, a derivative with a 4-hydroxypiperidine (B117109) moiety exhibited a higher HOMO-LUMO gap of 4.110 eV and consequently lower activity. bibliotekanauki.pl This analysis highlights the role of π-delocalization across the molecule and charge-transfer transitions in the excited states. bibliotekanauki.pl The ability to calculate and analyze these orbitals provides valuable insights into the electronic behavior of these compounds. schrodinger.com
Table 1: HOMO-LUMO Energy Gaps for Chlorophenyl-Substituted Pyrazolone Derivatives
| Compound | Moiety | HOMO-LUMO Gap (eV) | Reactivity |
| 5a | Piperidin-4-one | 4.344 | Higher |
| 5c | 4-Hydroxypiperidine | 4.110 | Lower |
Data sourced from a study on chlorophenyl-substituted pyrazolone derivatives. bibliotekanauki.pl
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).
In studies of pyrazole derivatives, MEP maps are used to identify the most likely sites for intermolecular interactions, such as hydrogen bonding. For example, the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl or carbonyl group are often identified as regions of negative potential, making them key sites for interaction with biological receptors. This information is crucial for understanding the binding mechanisms of these compounds with their targets.
For pyrazole derivatives, NBO analysis has been used to study the charge transfer between orbitals, revealing the nature of the electronic delocalization within the pyrazole ring and between the ring and its substituents. acadpubl.eu These interactions, such as the delocalization of lone pair electrons from nitrogen or oxygen atoms into adjacent anti-bonding orbitals, play a significant role in stabilizing the molecular structure. Understanding these intramolecular charge transfer phenomena is important for rationalizing the observed chemical and physical properties of this compound analogues. acadpubl.euresearchgate.net
Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.
Electronegativity (χ) represents the molecule's ability to attract electrons.
Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.
For chlorophenyl-substituted pyrazolone derivatives, these descriptors have been calculated to assess their stability and reactivity. bibliotekanauki.pl For example, a lower electrophilicity index was correlated with reduced reactivity and cellular uptake in one analogue. bibliotekanauki.pl These parameters are valuable for comparing the reactivity of different derivatives and for understanding the structure-activity relationships within a series of compounds.
Table 2: Global Reactivity Descriptors for a Chlorophenyl-Substituted Pyrazolone Derivative
| Descriptor | Symbol | Value |
| Chemical Hardness | η | Value not specified in source |
| Electronegativity | χ | Value not specified in source |
| Chemical Potential | μ | Value not specified in source |
| Electrophilicity Index | ω | Value not specified in source |
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.
Numerous molecular docking studies have been performed on pyrazole derivatives to investigate their potential as inhibitors of various enzymes. For instance, analogues of this compound have been docked into the active sites of enzymes such as cyclooxygenase-2 (COX-2) and various protein kinases, including tyrosine kinases. researchgate.netceon.rsnih.govnih.govdergipark.org.tr
These studies have revealed that pyrazole derivatives can fit into the binding pockets of these enzymes, forming key interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues. For example, docking studies of pyrazole-containing compounds in the COX-2 active site have shown that the pyrazole ring can play an important role in the binding interactions. ceon.rsdergipark.org.tr Similarly, docking of chlorophenyl-containing pyrazole derivatives into the ATP-binding site of tyrosine kinases has demonstrated their potential as kinase inhibitors, with calculated binding energies indicating a strong affinity for the target. researchgate.netnih.gov These computational predictions provide a structural basis for the observed biological activities and guide the design of more potent and selective inhibitors.
Prediction of Ligand-Receptor Binding Modes
A crucial step in drug design is understanding how a potential drug molecule (a ligand) fits into the binding site of its target protein (a receptor). Computational docking simulations are frequently employed to predict this binding mode. For analogues of this compound, such studies have been instrumental.
For instance, in the development of novel inhibitors for the V600E mutant BRAF kinase, a protein implicated in cancer, docking simulations were performed on a series of 4,5-dihydropyrazole derivatives. nih.gov These simulations helped determine the most probable binding model within the kinase's active site, providing a structural basis for the observed inhibitory activity. nih.gov Similarly, for a series of 5-phenyl-1H-pyrazol derivatives designed as tubulin polymerization inhibitors, docking simulations were used to insert the most potent compound into the colchicine (B1669291) binding site of tubulin, a key protein in cell division. nih.gov This allowed researchers to visualize the probable binding orientation and understand the structural requirements for potent inhibition. nih.gov
In some cases, the binding mode is confirmed by experimental data. An analogue, 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine, has its three-dimensional structure bound to a protein available in the Protein Data Bank (PDB), providing a definitive look at its ligand-receptor interactions. drugbank.comnih.gov
Table 1: Examples of Ligand-Receptor Binding Mode Studies on Pyrazole Analogues
| Analogue Series | Target Protein | Computational Method | Key Finding |
|---|---|---|---|
| 4,5-dihydropyrazole niacinamide derivatives | BRAF(V600E) Kinase | Docking Simulation | Determination of the probable binding model in the active site. nih.gov |
| 5-phenyl-1H-pyrazol cinnamamide (B152044) derivatives | Tubulin | Docking Simulation | Insertion into the colchicine binding site to determine binding model. nih.gov |
| Aminopyrimidinyl pyrazole analogues | PLK1 | Molecular Docking | Identification of active site residues and requisite structural features for binding. mdpi.com |
Assessment of Binding Affinities and Interaction Energies
Beyond just the orientation, computational methods can estimate the strength of the ligand-receptor interaction. This is often expressed as binding affinity or interaction energy. For a series of pyrazole derivatives, density functional theory (DFT) calculations and molecular docking simulations were used to calculate the binding affinity with specific protein targets. nih.gov These calculations provide a quantitative measure of how strongly the compound is predicted to bind to its receptor.
Experimental validation of these predictions is typically done through bioassays, which measure biological activity. For example, the inhibitory activities of 4,5-dihydropyrazole derivatives against the BRAF(V600E) kinase were reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.gov One of the most active compounds, (5-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)6-methylpyridin-3-yl methanone (B1245722), showed a potent IC50 value of 0.20 µM. nih.gov Similarly, a 5-phenyl-1H-pyrazol cinnamamide derivative exhibited a potent IC50 value of 1.02 µM for tubulin polymerization inhibition. nih.gov These experimental values serve as a benchmark for the accuracy of the computational binding affinity assessments.
Identification of Key Intermolecular Interactions
The stability of a ligand in a receptor's binding pocket is governed by a network of intermolecular interactions. Computational and crystallographic studies on analogues of this compound have identified several key interactions.
Crystal structure analysis of 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one revealed that the cohesion of the crystal is maintained by weak C-H⋯O and C-H⋯π interactions. nih.govresearchgate.net In another analogue, 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one, the crystal structure showed that molecules are linked by intermolecular N—H⋯O, C—H⋯F, and C—H⋯O hydrogen bonds. nih.gov Molecular docking studies on other pyrazoline derivatives have further detailed the non-bonding interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding to their respective targets. nih.gov These interactions are fundamental to the molecule's ability to recognize and bind to a specific biological receptor.
Molecular Dynamics Simulations for Dynamic Interactions
While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations explore the movement of the ligand and protein over time, providing insights into the stability of the binding mode and the flexibility of the complex. For a series of novel pyrazole-containing imide derivatives, MD simulations were performed to investigate the most likely binding mode with their target protein. researchgate.net These simulations can confirm if the initial docked pose is stable or if the ligand shifts to a more favorable position, revealing the dynamic nature of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govnih.govmdpi.com These models are invaluable for predicting the activity of new compounds and for understanding the structural features that are most important for potency.
Development of Predictive Models for Biological Activity
The primary goal of QSAR is to develop robust and predictive models. By analyzing a series of related compounds with known activities, a QSAR model can be generated and then used to predict the activity of newly designed, yet-to-be-synthesized molecules. Such models were successfully developed for pyrazole analogues targeting various proteins. For example, 3D-QSAR models were built for 4,5-dihydropyrazole derivatives to provide a better understanding of the pharmacophore needed for potent BRAF(V600E) inhibitory activity. nih.gov Similarly, models for aminopyrimidinyl pyrazole analogs as PLK1 inhibitors were developed, which then guided the design of new compounds with potentially higher activity. mdpi.com
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique that helps to visualize the relationship between the 3D properties of a molecule and its biological activity. In a study of aminopyrimidinyl pyrazole analogs as PLK1 inhibitors, a hybrid CoMFA model was developed that yielded admissible statistical results (q² = 0.628, r² = 0.905). mdpi.com This model uses steric and electrostatic fields to create a 3D map, highlighting regions where bulky groups or specific electronic charges would either increase or decrease the compound's activity. This provides clear, visual guidance for designing more effective molecules.
Table 2: Example of 3D-QSAR Model Statistics for Pyrazole Analogues
| Analogue Series | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Target |
|---|---|---|---|---|
| Aminopyrimidinyl pyrazole analogues | CoMFA | 0.628 | 0.905 | PLK1 mdpi.com |
Biological Activity Mechanisms and Target Identification of 1 4 Chlorophenyl 1h Pyrazol 5 Ol Derivatives
Enzyme Inhibition Studies
The inhibitory action of 1-(4-chlorophenyl)-1H-pyrazol-5-ol derivatives against a variety of enzymes is a cornerstone of their therapeutic potential. These interactions are often highly specific, allowing for targeted disruption of pathological processes.
Derivatives of this compound have been shown to inhibit enzymes through various mechanisms, often targeting specific metabolic pathways. For instance, certain pyrazole (B372694) derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.govrsc.org This selectivity is crucial as it spares the related COX-1 enzyme, which is involved in maintaining the integrity of the stomach lining and kidney function. The inhibitory mechanism often involves the formation of strong interactions with the active site of the enzyme, preventing the binding of the natural substrate. nih.gov
In the context of cancer, some pyrazole derivatives have been designed to inhibit enzymes crucial for tumor growth and survival. For example, they can act as inhibitors of Bcl-2, an anti-apoptotic protein, thereby promoting cancer cell death. researchgate.netrsc.org The mechanism here involves binding to the BH3-binding groove of Bcl-2, preventing its interaction with pro-apoptotic proteins. researchgate.net
Furthermore, specific derivatives have been identified as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus. nih.govnih.gov The 4-chlorophenylhydrazone of mesoxalic acid (CPHM), a related compound, was found to specifically target the RNase H activity of HIV-1 RT. nih.gov Its mechanism of action appears to involve interference with the translocation of the enzyme on the RNA:DNA duplex, a necessary step for RNA hydrolysis. nih.gov The dicarboxylic acid moiety of CPHM is thought to be essential for this activity, potentially by chelating with magnesium ions that act as cofactors for the enzyme. nih.gov
The structural versatility of the this compound scaffold allows for the design of inhibitors targeting a diverse array of enzymes.
BCATm: Some (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives have been investigated as inhibitors of human mitochondrial branched-chain aminotransferase (BCATm), an enzyme implicated in certain neurological disorders. researchgate.net Molecular docking studies have been used to predict the binding interactions of these compounds within the active site of BCATm. researchgate.net
COX-2: A significant number of pyrazole derivatives have been developed as selective COX-2 inhibitors for their anti-inflammatory and potential anticancer properties. nih.govnih.govrsc.org For example, compounds with a benzene (B151609) sulfonamide moiety attached to the pyrazole core have shown high in vitro COX-2 inhibitory activity. nih.gov
EGFRK: Pyrazole derivatives have emerged as potent inhibitors of the epidermal growth factor receptor kinase (EGFRK), a key target in cancer therapy. nih.govnih.gov One such derivative, compound 4a, demonstrated significant inhibitory activity against EGFR and cytotoxicity against HepG2 cancer cells. nih.gov Another study identified compound 12b, a 1H-pyrazolo[3,4-d]pyrimidine derivative, as a potent inhibitor of both wild-type and mutant EGFR. nih.gov
PCA-1/ALKBH3: A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives were synthesized and evaluated as inhibitors of prostate cancer antigen-1 (PCA-1/ALKBH3), an enzyme implicated in prostate cancer. nih.gov Compound 35 (HUHS015) was identified as a potent inhibitor both in vitro and in vivo. nih.gov
HIV-1 Reverse Transcriptase: As previously mentioned, derivatives related to this compound have been identified as inhibitors of HIV-1 reverse transcriptase, specifically targeting its RNase H function. nih.govnih.gov
Receptor Binding and Modulation
In addition to enzyme inhibition, derivatives of this compound are known to interact with and modulate the function of various G-protein coupled receptors (GPCRs), which are crucial for cellular signaling.
The binding affinity and functional activity of these derivatives at specific receptors are typically determined using in vitro assays. Radioligand binding assays are commonly employed to measure the affinity of a compound for a receptor by assessing its ability to displace a known radiolabeled ligand. For instance, the affinity of pyrazole derivatives for the cannabinoid CB1 receptor has been determined through competitive displacement of [3H]CP55940. nih.gov
Functional efficacy assays, which measure the cellular response following receptor activation or inhibition, are also critical. For cannabinoid CB1 receptors, assays measuring the modulation of adenylyl cyclase activity or calcium mobilization can determine whether a compound is an agonist, antagonist, or inverse agonist. nih.gov Similarly, for dopamine (B1211576) receptors, changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels are often measured. mdpi.com
Cannabinoid CB1 Receptor: A prominent example of receptor modulation by this compound derivatives is their interaction with the cannabinoid CB1 receptor. nih.govelsevierpure.commdpi.com The well-known compound SR141716A (rimonabant), an N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist of the CB1 receptor. elsevierpure.commdpi.com Structure-activity relationship studies have revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring are crucial for high-affinity binding. elsevierpure.com Molecular modeling suggests that the N1 aromatic ring plays a key role in the steric interaction with the receptor. nih.gov
D2 Dopamine Receptors: Certain pyrazole derivatives have been investigated for their interaction with dopamine receptors. mdpi.comnih.gov For example, 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113) has been studied as a dopamine D4 receptor antagonist. nih.gov These derivatives are often designed based on the structure of known dopamine receptor ligands like clozapine. nih.gov
Cellular Pathway Modulation
The biological effects of this compound derivatives are ultimately a consequence of their ability to modulate intracellular signaling pathways.
For instance, the anti-inflammatory effects of some pyrazole derivatives are mediated by their inhibition of the NF-κB and p38 MAPK signaling pathways. nih.gov In a study using a mouse model of Parkinson's disease, a derivative named CDMPO was shown to attenuate the activation of nuclear factor-kappa B (NF-κB) and the phosphorylation of p38, leading to a decrease in the production of pro-inflammatory molecules. nih.gov
In the context of cancer, pyrazole derivatives that inhibit EGFRK can block downstream signaling pathways that promote cell proliferation and survival. nih.govnih.gov Similarly, by inhibiting Bcl-2, these compounds can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. researchgate.netrsc.org This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and p53. researchgate.netrsc.org
The following table provides a summary of the inhibitory activities of selected this compound derivatives and related compounds against various enzyme and receptor targets.
| Compound/Derivative Class | Target | Activity | IC50/Ki Value | Reference |
| 1-Aryl-3,4-substituted-1H-pyrazol-5-ol derivatives | PCA-1/ALKBH3 | Inhibition | - | nih.gov |
| Pyrazole derivatives | COX-2 | Selective Inhibition | 0.043-0.56 μM | nih.gov |
| 4-Chlorophenylhydrazone of mesoxalic acid (CPHM) | HIV-1 Reverse Transcriptase (RNase H) | Inhibition | 2.2 μM | nih.gov |
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) | Cannabinoid CB1 Receptor | Antagonist/Inverse Agonist | - | elsevierpure.com |
| Compound 4a (a pyrazole derivative) | EGFR | Inhibition | 0.31 ± 0.008 μM | nih.gov |
| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRWT | Inhibition | 0.016 μM | nih.gov |
| Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative) | EGFRT790M | Inhibition | 0.236 μM | nih.gov |
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone derivatives | BCATm | Inhibition | - | researchgate.net |
Induction of Apoptosis in Cancer Cell Lines
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to activate this self-destruct mechanism within tumor cells. Derivatives of this compound have demonstrated significant pro-apoptotic capabilities across various cancer cell lines.
Research has shown that certain N-propananilide derivatives bearing a pyrazole ring can effectively induce apoptosis by modulating the levels of key regulatory proteins. cymitquimica.com Specifically, these compounds have been found to decrease the expression of Bax, a pro-apoptotic protein, and caspase-3, an executioner caspase that plays a central role in the apoptotic cascade. cymitquimica.com The activation of caspases is a hallmark of apoptosis, leading to the systematic dismantling of the cell. nih.gov
Furthermore, studies on 1,3-diarylpyrazolone derivatives, which share a structural resemblance, have revealed their ability to arrest the cell cycle at different phases. nih.gov Cell cycle arrest is a critical precursor to apoptosis, preventing cancer cells from replicating and allowing time for apoptotic signals to take effect. Some of these compounds were found to halt the cell cycle in the G0/G1 phase, while others induced arrest in the G2/M phase, indicating that different derivatives may employ distinct mechanisms to halt cell proliferation and trigger apoptosis. nih.gov
One notable derivative, 1-thiocarbamoyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole, has been observed to cause a significant increase in the sub-G0/G1 cell population in bladder cancer cells. This accumulation in the sub-G0/G1 phase is a strong indicator of apoptotic cell death.
While the precise mechanisms are still under investigation for many derivatives, the available evidence strongly suggests that compounds derived from this compound can effectively trigger the intrinsic apoptotic pathway, making them promising candidates for anticancer drug development.
Inhibition of Cell Growth and Proliferation
Beyond inducing apoptosis, derivatives of this compound are potent inhibitors of cancer cell growth and proliferation. Their mechanisms of action often involve the targeting of specific signaling pathways and enzymes that are crucial for tumor progression.
A significant breakthrough in this area is the discovery of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which are derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. These compounds have shown remarkable anti-glioma activity by inhibiting the kinase AKT2/PKBβ. nih.govnih.gov The PI3K/AKT signaling pathway is frequently hyperactivated in many cancers, promoting cell survival, proliferation, and resistance to therapy. By inhibiting AKT2, these pyrazole derivatives effectively cut off a critical survival signal for glioma cells, leading to the inhibition of neurosphere formation, a key characteristic of cancer stem cells. nih.govnih.gov
Other pyrazole derivatives have been identified as potent inhibitors of Aurora kinases and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. dundee.ac.uknih.gov Aurora kinases are essential for cell division, and their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. nih.gov The JAK/STAT pathway plays a critical role in cytokine signaling and is often dysregulated in cancer, contributing to cell proliferation and survival. Inhibition of this pathway by pyrazole derivatives represents another promising strategy to halt tumor growth. dundee.ac.uk
Furthermore, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs have demonstrated broad-spectrum antitumor activity against a variety of cancer cell lines. nih.govresearchgate.net While the exact molecular targets for all these analogs are not fully elucidated, their potent growth inhibitory effects underscore the therapeutic potential of this chemical scaffold. nih.govresearchgate.net
The ability of these compounds to target multiple, often overlapping, signaling pathways highlights their potential to overcome the resistance mechanisms that plague many current cancer therapies.
Modulation of Inflammatory Pathways
Chronic inflammation is a well-established driver of cancer development and progression. Derivatives of this compound have emerged as potent modulators of inflammatory pathways, offering a dual benefit of direct anticancer activity and suppression of the pro-tumorigenic inflammatory microenvironment.
A key mechanism by which these compounds exert their anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. One extensively studied derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has been shown to effectively attenuate the activation of NF-κB in microglial cells. nih.gov This inhibition is accompanied by a reduction in the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another critical component of the inflammatory signaling cascade. nih.gov
The anti-inflammatory prowess of these derivatives also extends to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.gov COX-2 is a key enzyme in the production of prostaglandins (B1171923), which are potent inflammatory mediators that also contribute to cancer development. Several pyrazole-pyridazine hybrids have been identified as selective COX-2 inhibitors, demonstrating their potential to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Moreover, these compounds have been shown to suppress the production of key pro-inflammatory cytokines. The CDMPO derivative, for instance, significantly inhibits the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from activated microglial cells. nih.gov Similarly, certain pyrazole-pyridazine hybrids have been found to reduce the levels of these same cytokines in macrophage cell lines. nih.gov By targeting multiple facets of the inflammatory response, from signaling pathways to the production of inflammatory mediators, derivatives of this compound represent a promising class of anti-inflammatory agents with potential applications in a wide range of inflammatory diseases and cancer.
Therapeutic Potential and Preclinical in Vitro Biological Assessments of 1 4 Chlorophenyl 1h Pyrazol 5 Ol Derivatives
Anticancer Potential
The quest for novel, more effective, and less toxic anticancer agents is a paramount challenge in medicinal chemistry. researchgate.net Pyrazole (B372694) derivatives, including those derived from 1-(4-chlorophenyl)-1H-pyrazol-5-ol, have garnered considerable attention for their potential as anticancer agents. irjmets.comnih.govnih.gov These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. nih.govnih.govnih.govnih.gov
Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines in vitro.
Lung Cancer: Certain pyrazole derivatives have shown inhibitory effects on the growth of lung cancer cell lines. For instance, a novel class of 1-(3-(4-chlorophenoxy) phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives has been reported to inhibit the proliferation of human lung carcinoma A549 cells. irjmets.com Other studies have also reported the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives that inhibit the growth of A549 and H322 lung cancer cells in a dose-dependent manner. nih.gov Additionally, some chalcone (B49325) derivatives incorporating a pyrazole moiety have shown cytotoxicity against the A549 cell line. nih.gov
Colon Cancer: The antiproliferative activity of pyrazolone (B3327878) derivatives extends to colon cancer cells. nih.gov
Ovarian Cancer: A series of 1-(3-(4-chlorophenoxy) phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide derivatives has demonstrated antiproliferative activity in human ovarian adenocarcinoma A2780 cells. irjmets.com
Prostate Cancer: Newly synthesized pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been evaluated for their anticancer effects against androgen-sensitive LNCaP prostate cancer cells. nih.gov Some of these compounds exhibited notable IC₅₀ values, indicating their potential as treatments for prostate cancer. nih.gov Other studies have also identified pyrazole derivatives with cytotoxic activities against PC-3 prostate cancer cell lines. nih.govrsc.org
Breast Cancer: Pyrazole derivatives have shown promising results against breast cancer cell lines. researchgate.netnih.gov For example, 1,3,5-trisubstituted-1H-pyrazole derivatives have exhibited significant cytotoxicity against MCF-7 breast cancer cells. nih.govrsc.org Another study identified a pyrazole derivative, P3C, which displayed potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer (TNBC) MDA-MB-231 cells. nih.gov
A study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs revealed that several derivatives exhibited broad-spectrum antitumor activity against numerous cancer cell lines. nih.gov One derivative, in particular, showed super sensitivity towards approximately 26 different cancer cell lines with GI₅₀ values in the nanomolar range. nih.gov
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1-(3-(4-chlorophenoxy) phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung), A2780 (Ovarian) | Antiproliferative activity | irjmets.com |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | A549, H322 (Lung) | Dose-dependent growth inhibition | nih.gov |
| Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives | LNCaP (Prostate) | Anticancer effects with notable IC₅₀ values | nih.gov |
| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | Significant cytotoxicity | nih.govrsc.org |
| N′-[(2-hydroxy-1-naphthyl) methylene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (P3C) | MDA-MB-231 (Breast) | Potent cytotoxicity | nih.gov |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Various | Broad-spectrum antitumor activity, some with nanomolar GI₅₀ values | nih.govresearchgate.net |
A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov
Apoptosis Induction: Several studies have demonstrated that derivatives of this compound can trigger apoptosis in cancer cells. For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. nih.govrsc.org This disruption of the balance between pro- and anti-apoptotic proteins leads to the initiation of the apoptotic cascade. Another study on a pyrazole derivative, P3C, revealed that it induces apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, thereby preventing cancer cell proliferation. For example, some pyrazole derivatives have been observed to cause cell cycle arrest in the S and G2/M phases. nih.govnih.gov The ability of these compounds to interfere with the cell cycle is a crucial aspect of their anticancer activity.
Anti-inflammatory Properties
Inflammation is a complex biological response implicated in various diseases. Pyrazole-containing compounds have long been recognized for their anti-inflammatory properties, with some derivatives being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov Derivatives of this compound have also been investigated for their potential as anti-inflammatory agents. nih.govnih.govnih.gov
The anti-inflammatory potential of this compound derivatives has been evaluated through various in vitro assays. nih.govnih.gov These assays often assess the ability of the compounds to inhibit enzymes or cellular processes involved in the inflammatory response. For example, studies have investigated the inhibitory effects of these derivatives on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Additionally, the ability of these compounds to modulate the functions of immune cells, such as leukocytes, has been explored. nih.gov
A key mechanism underlying the anti-inflammatory effects of these pyrazole derivatives is their ability to inhibit the production and release of inflammatory mediators. This includes the inhibition of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory molecules. nih.gov Furthermore, some derivatives have been shown to suppress the levels of pro-inflammatory cytokines like TNF-α and IL-1β. alliedacademies.org A specific derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has demonstrated anti-inflammatory properties in microglial cells. nih.gov Another study on a novel pyrazole derivative, LQFM039, suggested its anti-inflammatory effect involves the NO/cGMP pathway. nih.gov
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. nih.gov Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. nih.govnih.govmeddocsonline.orgnih.govbiointerfaceresearch.com
The antimicrobial efficacy of this compound derivatives has been reported in several studies. For instance, certain pyrazole-thiazole hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research has highlighted the antibacterial and antifungal activities of newly synthesized pyrazolyltriazole and dihydropyrazolylthiazole compounds. meddocsonline.org The mechanism of action is thought to involve the disruption of essential microbial cellular processes. nih.gov The structure of the pyrazole derivative, including the nature and position of substituents, plays a crucial role in determining its antimicrobial spectrum and potency. nih.gov
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Pyrazole-thiazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent anti-MRSA activity | nih.gov |
| Pyrazolyltriazole and dihydropyrazolylthiazole compounds | Various bacteria and fungi | Good antibacterial and antifungal activities | meddocsonline.org |
| 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives | Mycobacterium tuberculosis and other microbes | Antitubercular and antimicrobial activity | meddocsonline.org |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Bacteria and fungi | High antibacterial and antifungal activities | nih.gov |
Antibacterial Efficacy (e.g., against E. coli, P. aeruginosa, S. aureus, S. pyogenes)
The pyrazole nucleus is a key structural component in many compounds evaluated for their antibacterial properties. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria by targeting various metabolic pathways. Current time information in Tchirozérine, NE.
Several studies have synthesized and tested pyrazole derivatives against clinically relevant bacterial strains. For instance, a series of pyrazole-triazole derived hydrazides demonstrated potent growth inhibition of Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 2–8 μg/ml, comparable to the standard drug ciprofloxacin. Current time information in Tchirozérine, NE. Similarly, imidazo-pyridine substituted pyrazole derivatives have been reported as potent, broad-spectrum antibacterial agents, showing superior in vitro activity against several Gram-negative strains, including E. coli and P. aeruginosa, when compared to ciprofloxacin. Current time information in Tchirozérine, NE.
Other research has focused on pyrazole-based sulfonamide derivatives. While these compounds showed no activity against Gram-negative organisms, they were active against Gram-positive bacteria, particularly Bacillus subtilis. nih.gov Some of these derivatives exhibited MIC values as low as 1 μg/ml against B. subtilis. nih.gov In another study, pyrazole derivatives were tested against a panel of bacteria, including S. aureus, E. coli, and P. aeruginosa, with some compounds showing moderate to high antibacterial activity. researchgate.net A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were also screened for their antibacterial activity against strains including Streptococcus pyogenes, S. aureus, E. coli, and P. aeruginosa. frontiersin.org
The mechanism of action for some of these derivatives is believed to involve the inhibition of DNA gyrase, a crucial bacterial enzyme. Current time information in Tchirozérine, NE.
Antifungal Efficacy (e.g., against C. albicans, A. niger)
The development of new antifungal agents is critical due to the rise of drug-resistant fungal infections. Pyrazole derivatives have been investigated as a promising scaffold for this purpose. nih.gov Studies have shown that these compounds can exhibit significant antifungal activity against various pathogenic fungi.
Research into novel triazole derivatives incorporating a pyrazole-methoxyl moiety has yielded compounds with potent, broad-spectrum antifungal activity. Several of these derivatives displayed excellent in vitro efficacy against Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as ≤0.125 μg/mL. nih.gov Further investigation revealed that these compounds could inhibit the yeast-to-hyphae transition and biofilm formation in C. albicans, key virulence factors. nih.gov The proposed mechanism involves the disruption of the ergosterol (B1671047) biosynthesis pathway, leading to cell membrane damage. nih.gov
In other studies, pyrazole-imidazole hybrids have been synthesized and evaluated. One such derivative, MPIMPPA {4-(4-(1-methyl-1H-pyrazole-4-yl)-1H-imidazole-5-yl)-N-(4-morpholino phenyl) pyridin-2-amine}, demonstrated a greater zone of inhibition against Aspergillus niger than the standard control drug. researchgate.netscilit.com Additionally, some pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have shown inhibitory effects against various Candida strains. mdpi.com The structural versatility of the pyrazole nucleus continues to make it an attractive starting point for the design of new antifungal agents. researchgate.netnih.gov
Antiviral Activity (e.g., against HCV, HIV-1, Measles Virus)
Pyrazole-containing systems are recognized for their significant potential as antiviral agents, with demonstrated activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). nih.gov
A notable study focused on a novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs. researchgate.netnih.gov Within this series, specific compounds were found to inhibit the replication of both the positive and negative strands of HCV RNA in a hepatocellular carcinoma cell line infected with the virus. researchgate.netnih.gov This highlights the direct potential of the 1-(4-chlorophenyl)-pyrazole scaffold in developing anti-HCV agents.
Furthermore, other pyrazole derivatives have been explored for their anti-HIV activity. A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated against a panel of viruses, including HIV-1. frontiersin.orgnih.gov The results indicated that these compounds were generally not cytotoxic and that some derivatives were able to interfere with HIV-1 replication. frontiersin.org While broad-spectrum antiviral activity has been reported for pyrazole derivatives, specific preclinical data on their efficacy against the Measles Virus is not extensively documented in the reviewed literature.
Antiprotozoal Activity (e.g., Anti-leishmanial, Anti-trypanosomal)
Derivatives of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) have been synthesized and assessed for their in vitro activity against trypanosomatid parasites, which are responsible for neglected diseases like leishmaniasis and trypanosomiasis. nih.gov In one study, twenty-five derivatives were evaluated, with ten compounds showing an IC₅₀ value of ≤ 10 µM against Leishmania mexicana promastigotes and five compounds demonstrating similar potency against the bloodstream form of Trypanosoma brucei brucei. nih.gov
A key finding from this research was that derivatives with electron-withdrawing groups on the pyrazole rings were generally more active. nih.gov While most of the active compounds showed moderate selectivity for the parasites over murine macrophages, one derivative stood out for its high selectivity index against T. brucei, surpassing that of the clinical drug nifurtimox (B1683997) by more than six-fold. nih.gov The mechanism of action for some of these derivatives appears to involve the induction of an intracellular oxidative environment in the infective parasites. nih.gov These findings suggest that this class of pyrazole derivatives represents a promising starting point for developing new and more selective anti-leishmanial and anti-trypanosomal drugs. nih.gov
Other Noteworthy Biological Activities (In Vitro/Preclinical)
Beyond their antimicrobial properties, derivatives of this compound have been investigated for their effects on the central nervous system, showing potential for the treatment of epilepsy and psychosis.
Anticonvulsant Activity
The pyrazoline and pyrazole scaffolds are of significant interest for the development of new antiepileptic drugs, partly due to the shortcomings of existing therapies. mdpi.com Research has been conducted on novel (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives. researchgate.netresearchgate.net In preclinical models, several of these compounds have demonstrated potent anticonvulsant activity. researchgate.netresearchgate.net
Structure-activity relationship studies revealed that compounds substituted with an electron-withdrawing group, such as a chloro (Cl) group at the para-position of the phenyl ring, showed the most promising activity in this series. mdpi.com Molecular docking studies suggest that these compounds may interact with targets like the human mitochondrial branched-chain aminotransferase. researchgate.netresearchgate.net The demonstrated efficacy of these derivatives in animal models of seizures underscores their potential as a basis for developing new anticonvulsant medications. nih.gov
Antipsychotic Potential
The pyrazole scaffold is present in established antipsychotic agents, indicating its relevance in this therapeutic area. mdpi.comnih.gov Preclinical research has identified pyrazol-5-ol derivatives as having potential antipsychotic-like properties through novel mechanisms of action.
One study described a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. nih.gov An examination of the structure-activity relationship indicated that maximal activity was achieved with analogues having a 3-chloro substituent on the phenyl ring. nih.gov A specific derivative, 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol, was shown to reduce spontaneous locomotion in mice and inhibit conditioned avoidance responding in rats and monkeys. nih.gov Significantly, unlike most available antipsychotics, these compounds did not bind to D2 dopamine (B1211576) receptors in vitro and did not induce dystonic movements in a primate model, suggesting a reduced risk of extrapyramidal side effects. nih.govnih.gov This nondopaminergic mechanism represents a promising avenue for developing new antipsychotic drugs with potentially improved side-effect profiles. nih.govnih.gov
Antioxidant Activity
The therapeutic potential of pyrazole derivatives is significantly linked to their antioxidant properties, which enable them to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases. nih.gov The pyrazole ring is recognized as an important scaffold in medicinal chemistry for developing potent antioxidants. nih.govnih.gov The mechanism of action often involves scavenging free radicals, which helps to mitigate cellular damage. nih.govresearchgate.net
In vitro biological assessments are crucial for determining the antioxidant efficacy of newly synthesized compounds. The most common method for evaluating this property is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govmdpi.com This method provides a reliable prediction of radical scavenging activity against reactive oxygen species found in living cells. nih.gov Other assays used include nitric oxide (NO) and superoxide (B77818) radical scavenging, as well as methods based on electron paramagnetic resonance (EPR). nih.govmdpi.com
Research into pyrazolone derivatives, which are structurally related to pyrazol-5-ols, has revealed significant antiradical potency. In one study, a series of functionalized pyrazolone analogues were evaluated, with all tested compounds demonstrating higher antiradical activity against DPPH than the parent compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.gov The IC₅₀ values, which represent the concentration required to scavenge 50% of DPPH radicals, were found to be in the range of 2.6–7.8 μM. nih.govrsc.org Notably, the highest efficacy was observed in analogues that incorporated a catechol moiety. nih.govrsc.org
Another class of derivatives, 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), has also been systematically evaluated for antioxidant potential using the DPPH assay. A study of 22 such compounds revealed a wide range of radical scavenging activities, with IC₅₀ values from 55.2 ± 1.2 µM to 149.6 ± 1.7 µM. researchgate.net Several of these compounds exhibited superior antioxidant activity compared to the standard butylated hydroxytoluene (BHT), which has an IC₅₀ of 128.8 ± 2.1 µM. researchgate.net The varying substituents on the arylmethylene portion of the molecules were found to be responsible for the diverse activities observed. researchgate.net
The detailed findings below illustrate the structure-activity relationship, where substitutions on the aryl ring significantly influence the radical scavenging capacity.
Table 1: DPPH Radical Scavenging Activity of 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
| Compound | Aryl Substituent | IC₅₀ (µM) |
|---|---|---|
| 1 | 2,4-Dimethylphenyl | 68.3 ± 0.2 |
| 6 | 4-Methoxyphenyl | 60.01 ± 0.7 |
| 8 | 2-Ethoxyphenyl | 80.5 ± 1.5 |
| 10 | 4-(Methylthio)phenyl | 61.5 ± 0.6 |
| 12 | 3-Nitrophenyl | 70.8 ± 1.4 |
| 17 | 3-Bromophenyl | 77.9 ± 2.06 |
| 18 | 4-Bromo-2,6-dimethoxyphenyl | 55.2 ± 1.2 |
| 19 | 3-Bromo-4-methoxyphenyl | 59.6 ± 0.1 |
| 20 | Naphthalen-1-yl | 58.3 ± 0.9 |
| 22 | 2-Fluorophenyl | 80.0 ± 2.3 |
| BHT | (Standard) | 128.8 ± 2.1 |
Data sourced from reference researchgate.net.
Studies on pyrazole derivatives specifically containing a chlorophenyl group, such as 1-(2,4-dichlorophenyl)-3-(2-fluorophenyl)-1H-pyrazol-5-ol, have confirmed significant antioxidant capacity through EPR-based assays. mdpi.com Furthermore, complex derivatives like 1-(4-chlorophenyl)-3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)propenone have been synthesized and evaluated as part of the ongoing search for potent antioxidants. nih.gov These findings underscore the importance of the this compound scaffold in designing novel antioxidant agents.
Conclusion and Future Research Directions
Summary of Key Research Findings and Structural Insights into 1-(4-chlorophenyl)-1H-pyrazol-5-ol Derivatives
Research into this compound and its derivatives has unveiled a wealth of information regarding their synthesis, structural features, and potential therapeutic applications. The pyrazole (B372694) core, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a recognized "privileged scaffold" in drug discovery due to its versatile chemical nature and broad range of biological activities. researchgate.netnih.govfrontiersin.orgnih.govnih.govglobalresearchonline.nettandfonline.com
Derivatives of this parent compound have been the subject of extensive investigation. For instance, a novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and their subsequent conversion into 1,2,4-triazolin-3-thiones, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles have been synthesized. researchgate.net A number of these compounds exhibited significant and broad-spectrum antitumor activity in screenings conducted by the National Cancer Institute (NCI). researchgate.net Specifically, compounds 14 and 11 from this series demonstrated potent activity against all tested tumor cell lines, with particular efficacy against leukemia. researchgate.net Compound 14 showed remarkable sensitivity against approximately 26 different cancer cell lines, with GI50 values in the nanomolar range. researchgate.net
Furthermore, some of these derivatives, namely compounds 2 and 5 , were found to inhibit the replication of the Hepatitis-C virus (HCV) in HepG2 cells. researchgate.net The crystal structure of a related compound, 1-(4-chlorophenyl)-4-(2-furoyl)-3-phenyl-1H-pyrazol-5-ol, has also been determined, providing valuable insights into its three-dimensional conformation. researchgate.net
Structural analysis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one reveals that the chlorophenyl and phenyl rings are twisted relative to the central pyrazolone (B3327878) ring. nih.govresearchgate.net This twisting influences the degree of conjugation and electron delocalization within the molecule. The cohesion of the crystal structure is maintained by weak intermolecular interactions such as C-H···O and C-H···π bonds. nih.govresearchgate.net
The versatility of the pyrazole scaffold allows for various structural modifications at different positions of the ring, which can significantly modulate the pharmacological profile of the resulting derivatives. nih.gov These modifications can enhance properties like binding affinity, selectivity, and pharmacokinetic parameters. researchgate.net
Challenges and Opportunities in Pyrazole Derivative Research
Despite the promising findings, research into pyrazole derivatives is not without its challenges. One significant hurdle is achieving selectivity for specific biological targets. nih.gov The broad bioactivity of the pyrazole core means that derivatives can interact with multiple enzymes or receptors, potentially leading to off-target effects. nih.govglobalresearchonline.net The development of resistance to pyrazole-based drugs is another concern, particularly in the context of anticancer agents. nih.gov
Furthermore, the synthesis of certain pyrazole derivatives can be complex, sometimes resulting in mixtures of regioisomers that are difficult to separate. mdpi.com The introduction of specific functional groups, such as the CF3 group, can also present synthetic challenges. mdpi.com Overcoming the poor physical properties of some derivatives is another area that requires attention to improve their drug-like characteristics. researchgate.net
However, these challenges are counterbalanced by significant opportunities. The pyrazole scaffold's adaptability offers vast potential for the design and development of novel drugs with improved efficacy and safety profiles. researchgate.netnih.gov There is ample room for further optimization of the pyrazole core to enhance its binding affinity and selectivity for various therapeutic targets, including but not limited to kinases, which are crucial in cancer development. nih.govnih.gov
The potential for developing combination therapies, where pyrazole derivatives are used in conjunction with other anticancer agents, presents a promising strategy to achieve synergistic therapeutic effects. nih.gov The exploration of novel drug delivery systems, such as antibody-drug conjugates, could also enhance the tumor-targeting capabilities of pyrazole-based small molecules. nih.gov
Prospective Avenues for Rational Drug Design and Development based on Pyrazole Scaffold
The pyrazole scaffold serves as an excellent template for rational drug design. researchgate.netfrontiersin.org Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents on the pyrazole ring influence biological activity. nih.gov For example, studies have shown that the introduction of specific groups at various positions can significantly enhance the anticancer efficacy and tumor selectivity of pyrazole derivatives. nih.gov
The development of 3,4,5-substituted pyrazole derivatives as inhibitors of meprin α and β, a class of metalloproteases, highlights the potential for targeted inhibitor design. SAR exploration of these compounds has revealed that even subtle changes, such as the nature of the aryl moieties at positions 3 and 5, can significantly impact inhibitory activity and selectivity.
The design of dual inhibitors, targeting multiple pathways simultaneously, is another promising avenue. For instance, pyrazole analogs with dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory activity could lead to the development of more potent anti-inflammatory drugs. frontiersin.org
Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization
The synergy between computational and experimental techniques is pivotal for the comprehensive characterization and accelerated development of pyrazole derivatives. researchgate.netnih.gov Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (3D-QSAR) studies, play a crucial role in understanding drug-receptor interactions and predicting the activity of novel compounds. researchgate.netnih.gov These in-silico approaches can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and testing of the most promising candidates. nih.gov
For example, 3D-QSAR models have been successfully used to study the structure-activity relationships of pyrazole derivatives as RET kinase inhibitors, leading to the design of new, more potent compounds. nih.gov Similarly, density functional theory (DFT) calculations have been employed to explore the structural and electronic properties of novel pyrazole derivatives, providing insights into their potential as corrosion inhibitors and antiscalants. uq.edu.au
Q & A
Basic: What experimental methods are used to synthesize 1-(4-chlorophenyl)-1H-pyrazol-5-ol derivatives, and how are crystallization conditions optimized?
Answer:
A common synthesis approach involves cyclocondensation reactions of substituted hydrazines with β-keto esters or diketones. For example, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one was synthesized via Jensen’s method using ethanol as a solvent, yielding 84.5% after recrystallization . Crystallization is optimized by slow evaporation of ethanol over weeks to obtain block-like single crystals suitable for X-ray diffraction. Key parameters include solvent polarity, temperature control, and supersaturation rates.
Basic: How is the molecular structure of this compound derivatives validated experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the title compound in was resolved using a Bruker APEX2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 296 K. Data refinement with SHELXL97 revealed bond lengths (e.g., N–N = 1.368 Å, C=O = 1.245 Å) consistent with pyrazolone derivatives . Discrepancies in dihedral angles (e.g., 18.23° for chlorophenyl vs. 8.35° for phenyl rings) highlight torsional strain, validated against literature benchmarks .
Advanced: How do hydrogen-bonding interactions influence the supramolecular architecture of pyrazol-5-ol derivatives?
Answer:
Graph-set analysis (e.g., ) identifies C–H⋯O and C–H⋯π interactions as critical for crystal packing. In 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, weak C7–H7⋯O1 (2.57 Å) and C12–H12⋯Cg (3.42 Å) interactions stabilize layered structures . Advanced computational tools like CrystalExplorer quantify interaction energies, revealing contributions from dispersion forces (~2–5 kJ/mol) and electrostatic effects. Such analyses guide the design of co-crystals for enhanced solubility or stability .
Advanced: What methodologies resolve contradictions in reported crystallographic data for pyrazol-5-ol derivatives?
Answer:
Discrepancies in bond lengths or angles (e.g., C=O variations ±0.02 Å) are addressed via:
Validation tools : CheckCIF/PLATON () flags outliers using IUCr standards.
High-resolution data : Collecting datasets at low temperatures (e.g., 100 K) reduces thermal motion artifacts .
Comparative analysis : Overlaying multiple structures (e.g., using Mercury) identifies conformational flexibility or experimental errors. For example, cross-validated its N–N bond length against five prior studies, confirming statistical consistency .
Advanced: How are pyrazol-5-ol derivatives applied in studying metal-ion coordination chemistry?
Answer:
Pyrazol-5-ol acts as a bidentate ligand via its N,O donor sites. For example, rare earth complexes (e.g., Eu³⁺, Tb³⁺) exhibit luminescence tunable by ligand substituents. Methodologies include:
- Solvent extraction : Optimizing pH (2–6) and counterion selection (e.g., Cl⁻ vs. NO₃⁻) for selective metal binding .
- Spectroscopy : UV-vis and fluorescence titrations quantify binding constants (log K ≈ 4–6 for Cu²⁺) .
- DFT calculations : Predict coordination geometries (e.g., square planar vs. octahedral) and electronic transitions .
Basic: What analytical techniques confirm the purity and identity of synthesized pyrazol-5-ol derivatives?
Answer:
- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 66.55% observed vs. 66.51% calculated) .
- Melting point : Sharp ranges (e.g., 435–436 K) indicate purity .
- Spectroscopy : IR confirms carbonyl (1680–1700 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and pyrazole CH (δ 5.9–6.1 ppm) .
Advanced: How do substituents on the pyrazole ring modulate biological activity, and what assays are used to evaluate this?
Answer:
- Antimicrobial assays : MIC values against S. aureus or E. coli are determined via broth microdilution (CLSI guidelines). 4-Aryl substituents enhance activity (e.g., MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
- Enzyme inhibition : Tyrosine phosphatase inhibition (IC₅₀) is measured via colorimetric pNPP assays. Electron-withdrawing groups (e.g., -Cl) improve binding affinity by 3–5 fold .
- Molecular docking : AutoDock Vina simulates ligand-receptor interactions (e.g., with COX-2, ΔG ≈ −9.5 kcal/mol) .
Advanced: What computational strategies predict the photophysical properties of pyrazol-5-ol-based metal complexes?
Answer:
- TD-DFT : Calculates excited-state transitions (e.g., ligand-to-metal charge transfer in Eu³⁺ complexes) with B3LYP/6-31G* basis sets .
- Solvatochromism studies : Correlate emission maxima with solvent polarity (e.g., red shifts in DMF vs. CHCl₃) .
- Lifetime measurements : Time-resolved fluorescence quantifies radiative decay rates (τ ≈ 0.8–1.2 ms for Tb³⁺) .
Basic: How are pyrazol-5-ol derivatives characterized for hydrogen-bonding propensity in solid-state studies?
Answer:
SCXRD data analyzed via Mercury or OLEX2 identifies H-bond motifs. For example, C–H⋯O interactions in form R₂²(8) graph-set motifs, while C–H⋯π contacts create infinite chains . Powder XRD (Cu-Kα) and Hirshfeld surfaces (using CrystalExplorer) further map interaction frequencies (e.g., O⋯H = 25% of total contacts) .
Advanced: What strategies mitigate challenges in refining twinned or low-resolution crystal structures of pyrazol-5-ol derivatives?
Answer:
- Twinning detection : PLATON’s TWINABS scales data for pseudo-merohedral twins. SHELXL’s BASF parameter refines twin fractions .
- High-pressure data : Diamond anvil cells improve resolution for poorly diffracting crystals .
- Complementary techniques : Pair SCXRD with solid-state NMR (¹³C CP/MAS) to resolve disorder in aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
